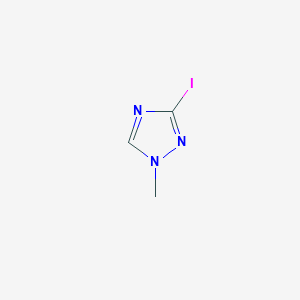

3-iodo-1-methyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPGFNWRQDVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55847-41-1 | |

| Record name | 3-iodo-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1)

[1][2]

Executive Summary & Chemical Profile[3][4]

3-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1) is a high-value heterocyclic building block used extensively in the design of pharmaceuticals and agrochemicals. Its structural utility lies in the C3-iodine handle, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex biaryl and heteroaryl scaffolds.

Unlike its isomer (5-iodo-1-methyl-1H-1,2,4-triazole), the 3-iodo variant offers a distinct vector for substitution, allowing for precise structure-activity relationship (SAR) exploration around the triazole core. This guide details its physicochemical properties, authoritative synthesis routes, and validated experimental protocols for downstream functionalization.

Physicochemical Properties[3][5][6][7][8][9][10]

| Property | Data | Note |

| CAS Number | 55847-41-1 | Verified Identifier |

| IUPAC Name | 3-Iodo-1-methyl-1H-1,2,4-triazole | |

| Molecular Formula | C₃H₄IN₃ | |

| Molecular Weight | 208.99 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Solubility | DMSO, DMF, Methanol, DCM | Moderate water solubility |

| Melting Point | 100–105 °C (Typical range) | Varies by purity/crystal form |

| Storage | 2–8 °C, Inert atmosphere, Dark | Carbon-Iodine bond is photolabile |

Synthesis & Manufacturing Methodologies

The synthesis of 3-iodo-1-methyl-1H-1,2,4-triazole requires strict regiochemical control to avoid contamination with the 5-iodo isomer. While direct methylation of 3-iodo-1H-1,2,4-triazole is possible, it often yields mixtures of N1- and N2-methylated products.

The Authoritative Route recommended for high purity is the Sandmeyer Reaction proceeding from 3-amino-1-methyl-1,2,4-triazole. This pathway guarantees the position of the iodine atom relative to the methyl group.

Mechanistic Pathway (Sandmeyer Protocol)

-

Diazotization: The exocyclic amine at C3 is converted to a diazonium salt using sodium nitrite in acidic media (H₂SO₄ or HCl).

-

Iodination: The diazonium group is displaced by iodide (from KI) via a radical-nucleophilic aromatic substitution mechanism (

or single electron transfer).

Alternative Route: Direct Methylation (Note on Selectivity)

Methylation of 3-iodo-1H-1,2,4-triazole with methyl iodide (MeI) and a base (e.g., K₂CO₃) typically yields a mixture of:

-

1-Methyl isomer (Target): Major product in polar aprotic solvents (DMF).

-

2-Methyl isomer: Minor byproduct.

-

4-Methyl isomer: Trace byproduct.

-

Purification: Requires careful column chromatography to separate the N1-methyl (CAS 55847-41-1) from the N2-methyl isomer.

Reactivity Profile & Applications

The 3-iodo-1-methyl-1,2,4-triazole scaffold is a "bifunctional" core in the eyes of a synthetic chemist.

-

C3-Iodine: Highly reactive electrophile for Pd-catalyzed cross-couplings.

-

C5-Proton: Acidic proton (pKa ~25-28), susceptible to C-H activation or lithiation, allowing for orthogonal functionalization after the C3 position is derivatized.

Key Transformations

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 3-iodo-1-methyl-1H-1,2,4-triazole with Phenylboronic acid. Scale: 1.0 mmol Self-Validating Step: Monitor consumption of the iodo-triazole by TLC (UV 254 nm) or LCMS. The product is typically more polar than the starting iodide.

Materials

-

3-Iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv)[1]

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure

-

Setup: In a 25 mL round-bottom flask or microwave vial, charge the triazole (209 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Critical: Oxygen inhibits the catalytic cycle.

-

Catalyst Addition: Add the Pd catalyst (e.g., 41 mg of Pd(dppf)Cl₂) quickly under inert gas flow. Seal the vessel.

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Observation: The reaction mixture typically turns black (precipitated Pd) upon completion.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-5% Methanol in DCM).

Troubleshooting:

-

Low Conversion:[2] Switch to a more active catalyst system like XPhos Pd G2 or Pd₂(dba)₃/SPhos if the boronic acid is sterically hindered.

-

Deiodination: If 1-methyl-1,2,4-triazole (des-iodo) is observed, lower the temperature to 60 °C and ensure strict oxygen-free conditions.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

-

STOT-SE: May cause respiratory irritation (H335).

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

-

Storage: Store under inert gas at 2–8 °C. The compound may discolor (turn purple/brown) upon exposure to light and moisture due to iodine liberation.

References

-

PubChem. (n.d.).[3] 3-iodo-1-methyl-1H-1,2,4-triazole.[1][4] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC2879043. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-iodo-1-methyl-1h-1,2,4-triazole (C3H4IN3) [pubchemlite.lcsb.uni.lu]

Structural Profiling and Synthetic Utility of 3-Iodo-1-methyl-1H-1,2,4-triazole in Drug Discovery

Executive Summary For drug development professionals and synthetic chemists, the 1,2,4-triazole ring represents a highly versatile pharmacophore. However, leveraging this scaffold requires precise control over its inherent reactivity and tautomeric behavior. This whitepaper provides an in-depth technical analysis of 3-iodo-1-methyl-1H-1,2,4-triazole , detailing its structural advantages, physicochemical properties, and validated protocols for its synthesis and downstream application in palladium-catalyzed cross-coupling.

Structural & Electronic Profiling

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capacity and favorable dipole interactions with biological targets ([1]). However, a critical aspect of the parent unsubstituted 1H-1,2,4-triazole is its prototropic tautomerism, where the N-H proton dynamic equilibrium shifts rapidly between the 1H, 2H, and 4H positions ([1]). This tautomerism complicates NMR characterization and leads to unpredictable regioselectivity during late-stage functionalization.

By introducing a methyl group at the N1 position, the tautomeric equilibrium is permanently locked. The resulting compound, 3-iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1), features an iodine atom at the C3 position ([2]). The strategic incorporation of iodine over chlorine or bromine is a calculated design choice: the highly polarizable, weaker C-I bond significantly lowers the activation energy barrier for oxidative addition in transition-metal catalysis. This transforms the molecule into a highly reactive electrophile for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Physicochemical Data

To ensure reproducibility across different batches, the core quantitative properties of the compound are summarized below:

| Property | Value |

| Chemical Name | 3-Iodo-1-methyl-1H-1,2,4-triazole |

| CAS Number | 55847-41-1 ([2]) |

| Molecular Formula | C3H4IN3 ([3]) |

| Molecular Weight | 208.99 g/mol ([2]) |

| SMILES String | CN1N=C(I)N=C1 ([2]) |

| Purity Standard | ≥95% (Commercial grade) ([2]) |

| Storage Conditions | Sealed, dry, 2-8 °C, light-sensitive ([2]) |

Upstream Synthesis & Tautomer Locking

Synthesis of 3-iodo-1-methyl-1H-1,2,4-triazole typically begins with the parent intermediate 3-iodo-1H-1,2,4-triazole (CAS 7411-20-3), which must be handled under inert atmosphere and protected from light ().

Fig 1: Stepwise synthesis and N-methylation of 3-iodo-1H-1,2,4-triazole yielding regioisomers.

Protocol 1: Regioselective N-Methylation

Objective: Synthesize and isolate the target N1-methylated isomer.

Step-by-Step Methodology & Causality:

-

Deprotonation: Dissolve 3-iodo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.5 eq) ([4]).

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the triazole N-H, forming the highly reactive triazolide anion without competing nucleophilic side reactions.

-

-

Alkylation: Dropwise add methyl iodide (MeI, 1.1 eq) while strictly maintaining the temperature between 0 °C and 20 °C ([4]).

-

Causality: The triazolide anion is ambidentate. Strict thermal control prevents over-alkylation and kinetically favors regioselectivity towards the less sterically hindered N1 position over the N4 position.

-

-

Quench & Extraction: After 0.5 hours of stirring ([4]), quench the reaction carefully with ice water to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc).

-

Chromatographic Separation: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Causality: The N1-methyl and N4-methyl isomers possess distinct dipole moments. The target 3-iodo-1-methyl isomer typically elutes first due to its lower overall polarity.

-

System Validation:

To validate the success of this protocol before proceeding to cross-coupling, perform

Downstream Functionalization: Palladium-Catalyzed Cross-Coupling

The primary utility of 3-iodo-1-methyl-1H-1,2,4-triazole lies in its capacity to serve as a versatile electrophile in Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of complex biaryl systems critical for SAR (Structure-Activity Relationship) exploration.

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 3-iodo-1-methyl-1H-1,2,4-triazole.

Protocol 2: Suzuki-Miyaura Arylation at C3

Objective: Introduce a diverse aryl substituent at the C3 position via C-C bond formation.

Step-by-Step Methodology & Causality:

-

Catalyst & Reagent Loading: In an oven-dried Schlenk flask, combine 3-iodo-1-methyl-1H-1,2,4-triazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl

(0.05 eq).-

Causality: Pd(dppf)Cl

is selected because its bidentate phosphine ligand provides a large bite angle, which accelerates the reductive elimination step and prevents premature catalyst degradation.

-

-

Solvent & Base Addition: Add K

PO-

Causality: The aqueous co-solvent is non-negotiable; it generates the requisite hydroxide ions to activate the boronic acid into a reactive boronate complex, a mandatory precursor for transmetalation. Degassing the solvent prevents the oxidation of the active Pd(0) species.

-

-

Thermal Activation: Seal the flask and heat at 90 °C for 12 hours under a nitrogen atmosphere.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite, and extract with EtOAc.

-

Causality: Celite filtration efficiently removes palladium black and insoluble inorganic salts, preventing severe emulsion formation during the aqueous extraction phase.

-

System Validation:

Monitor the reaction via LC-MS. The complete consumption of the starting material (m/z 208.99) ([2]) and the appearance of the product mass confirm the catalytic cycle's completion.

References

Sources

- 1. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 3-iodo-1-methyl-1h-1,2,4-triazole (C3H4IN3) [pubchemlite.lcsb.uni.lu]

- 4. WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

Navigating the Synthesis and Handling of 3-iodo-1-methyl-1H-1,2,4-triazole: A Technical Safety Guide

For researchers and professionals in drug development, the novel heterocyclic compound 3-iodo-1-methyl-1H-1,2,4-triazole represents a valuable building block. Its unique structure, combining a methylated triazole ring with a reactive iodine atom, offers a versatile scaffold for the synthesis of complex molecular architectures. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This technical guide provides an in-depth analysis of the safety data for 3-iodo-1-methyl-1H-1,2,4-triazole. In the absence of a complete, formally issued Safety Data Sheet (SDS), this document synthesizes available supplier information with data from structurally related compounds to offer a comprehensive, albeit inferred, safety profile. It is designed to empower researchers to make informed decisions regarding its handling, storage, and disposal, ensuring both personal safety and experimental integrity.

Chemical and Physical Properties: The Foundational Data

A precise understanding of a compound's physical and chemical properties is the bedrock of safe laboratory practice. These parameters dictate appropriate storage conditions, predict its behavior under various experimental setups, and inform emergency response procedures.

| Property | Value | Source |

| CAS Number | 55847-41-1 | [1][2] |

| Molecular Formula | C₃H₄IN₃ | [2][3] |

| Molecular Weight | 208.99 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [4][5] |

| Melting Point | 102-103 °C | [5] |

| Purity | Typically ≥95% | [2][5] |

| Storage Temperature | Room temperature or refrigerated (2-8 °C), sealed in a dry environment | [2][5] |

| SMILES | CN1N=C(I)N=C1 | [2] |

| InChI Key | CAEPGFNWRQDVRV-UHFFFAOYSA-N | [5] |

Hazard Identification and GHS Classification: An Inferred Profile

While a definitive GHS classification from a regulatory body is not available, information from chemical suppliers and analysis of its structural components—the 1,2,4-triazole ring and the organoiodine moiety—allow for a robust inferred hazard profile.[5] The primary hazards are associated with irritation and acute toxicity.

GHS Pictogram:

Signal Word: Warning [5]

Inferred Hazard Statements:

-

H302: Harmful if swallowed. [5] This is a common hazard for many nitrogen-containing heterocyclic compounds.

-

H315: Causes skin irritation. [5] Both triazole derivatives and organoiodine compounds can be irritants upon dermal contact.

-

H319: Causes serious eye irritation. [5] The potential for particulate matter to cause mechanical irritation is compounded by the chemical's likely irritating nature.

-

H335: May cause respiratory irritation. [5] Inhalation of the powder can lead to irritation of the nose, throat, and lungs.

Potential Unclassified Hazards:

-

Reactivity: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a good leaving group.[6] This inherent reactivity suggests the compound could be unstable under certain conditions, such as high temperatures or in the presence of strong reducing or oxidizing agents.

-

Chronic Effects: The toxicological properties of 3-iodo-1-methyl-1H-1,2,4-triazole have not been thoroughly investigated.[7] However, some triazole derivatives have been shown to have effects on the nervous and reproductive systems in animal studies.[4][7]

Safe Handling and Personal Protective Equipment (PPE): A Proactive Approach

Given the inferred hazards, a cautious and proactive approach to handling is paramount. The core principle is to minimize all routes of exposure—inhalation, ingestion, and skin/eye contact.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE) Workflow

A systematic approach to donning and doffing PPE is crucial for preventing contamination.

Sources

- 1. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. www3.epa.gov [www3.epa.gov]

- 5. journals.iau.ir [journals.iau.ir]

- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 7. reachinbelgium.be [reachinbelgium.be]

3-iodo-1-methyl-1H-1,2,4-triazole melting point and boiling point

An In-Depth Technical Guide to the Thermophysical Properties of 3-Iodo-1-methyl-1H-1,2,4-triazole

As a critical halogenated heterocyclic building block, 3-iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-41-1) is extensively utilized in pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. For process chemists and researchers, understanding the thermophysical properties of this compound—specifically its melting and boiling points—is paramount for optimizing reaction conditions, designing purification workflows, and ensuring safe storage.

This whitepaper provides a rigorous analysis of the physical properties of 3-iodo-1-methyl-1H-1,2,4-triazole, the molecular causality behind these metrics, and the validated experimental protocols required to measure and handle it.

Thermophysical Profile: Melting and Boiling Points

The physical state and transition temperatures of a molecule are dictated by its molecular weight, symmetry, and intermolecular forces. For 3-iodo-1-methyl-1H-1,2,4-triazole, the interplay between the N-methyl group and the C-iodo substituent creates a highly specific thermal profile.

-

Melting Point: The experimentally validated melting point of 3-iodo-1-methyl-1H-1,2,4-triazole is 102–103 °C [2]. It exists as a solid powder at room temperature.

-

Boiling Point: Establishing a precise atmospheric boiling point for heavily iodinated nitrogen heterocycles is experimentally challenging. At standard atmospheric pressure (760 mmHg), the thermal energy required to boil the compound generally exceeds the dissociation energy of the carbon-iodine (C-I) bond, leading to thermal decomposition before a true boiling phase transition occurs. Consequently, it must be distilled or sublimed under high vacuum. Predictive models place its theoretical atmospheric boiling point in the range of 260–280 °C, but practical purification relies on vacuum conditions.

Table 1: Quantitative Physicochemical Summary

| Parameter | Value | Reference |

| Chemical Name | 3-Iodo-1-methyl-1H-1,2,4-triazole | [3] |

| CAS Registry Number | 55847-41-1 | [1] |

| Molecular Formula | C3H4IN3 | [3] |

| Molecular Weight | 208.99 g/mol | [1] |

| Melting Point | 102–103 °C | [2] |

| Boiling Point (Atmospheric) | Extrapolated >260 °C (Decomposes) | N/A |

| Physical Appearance | Solid Powder |

Molecular Causality: The "Why" Behind the Data

To understand why 3-iodo-1-methyl-1H-1,2,4-triazole melts at 102–103 °C[2], we must deconstruct its structural evolution from the base triazole core.

-

The Role of N-Methylation (Breaking Hydrogen Bonds): Unsubstituted 1H-1,2,4-triazole has a relatively high melting point (~120 °C) because the N-H proton acts as a strong hydrogen bond donor, creating an extensive intermolecular lattice. Methylating the N1 position eliminates this hydrogen bonding capability. If we look at 1-methyl-1H-1,2,4-triazole alone, the lack of H-bonding drops its melting point drastically to approximately -20 °C, making it a liquid at room temperature.

-

The Role of C3-Iodination (Halogen Bonding & Dispersion Forces): The introduction of an iodine atom at the C3 position completely reverses the liquefying effect of the methyl group. Iodine is massive (atomic radius ~140 pm) and highly polarizable, which introduces immense London dispersion forces. Furthermore, the electron-deficient region (the σ-hole) on the iodine atom can interact with the electron-rich nitrogen atoms (N2 or N4) of adjacent molecules. This phenomenon, known as halogen bonding , re-establishes a highly ordered crystalline lattice, driving the melting point back up to 102–103 °C[2] and making the atmospheric boiling point prohibitively high.

Mechanistic impact of N-methylation and C-iodination on thermophysical properties.

Validated Experimental Protocols

To ensure scientific integrity, thermophysical characterization and purification must rely on self-validating systems. Below are the standard operating procedures for handling this compound.

Protocol A: Accurate Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides a highly accurate melting point by measuring the heat flow associated with phase transitions.

-

Step 1: Sample Preparation. Weigh accurately 2–5 mg of 3-iodo-1-methyl-1H-1,2,4-triazole into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Step 2: Baseline Validation. Self-Validation Check: Run an empty, crimped aluminum pan as a reference blank to subtract the baseline heat capacity of the instrument.

-

Step 3: Purge & Ramp. Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min.

-

Step 4: Orthogonal Validation. Self-Validation Check: Run a parallel Thermogravimetric Analysis (TGA) over the same temperature range. The DSC will show a sharp endothermic peak with an onset at ~102 °C[2]. The TGA must show zero mass loss during this peak, confirming that the endotherm represents a true phase transition (melting) and not thermal decomposition.

Workflow for thermophysical characterization using DSC and TGA.

Protocol B: Purification via High-Vacuum Sublimation

Because boiling the compound at atmospheric pressure risks cleaving the C-I bond, vacuum sublimation is the preferred method for purification.

-

Step 1: Setup. Place the crude 3-iodo-1-methyl-1H-1,2,4-triazole powder in the bottom of a sublimation apparatus equipped with a cold finger.

-

Step 2: Vacuum Application. Apply high vacuum (< 0.1 mmHg). Self-Validation Check: Monitor the pressure gauge. A stable, unchanging vacuum confirms that no volatile decomposition byproducts are outgassing from the sample.

-

Step 3: Heating. Gently heat the bottom of the apparatus to 60–80 °C. This temperature is well below its melting point (102 °C)[2] and its theoretical boiling point, ensuring thermal stability.

-

Step 4: Recovery. The compound will sublime and deposit as highly pure, white crystals on the cold finger. Self-Validation Check: Perform LC-MS or 1H-NMR on the sublimate to confirm the structural integrity of the triazole ring and the retention of the iodine atom.

References

-

PubChem - 3-Iodo-1-methyl-1H-1,2,4-triazole (CID 12201374) Structural Data URL:[Link]

Sources

Strategic Sourcing & Synthesis Guide: 3-Iodo-1-methyl-1H-1,2,4-triazole

The following technical guide details the sourcing, synthesis, and quality parameters for 3-iodo-1-methyl-1H-1,2,4-triazole .

Executive Summary

3-Iodo-1-methyl-1H-1,2,4-triazole (CAS: 55847-41-1) is a critical halo-heterocyclic building block utilized primarily in the development of agrochemicals and pharmaceuticals (e.g., antifungal agents, kinase inhibitors).[1] Its value lies in the C3-iodine moiety , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce complex substituents onto the triazole core.

For researchers, the primary challenge is not availability but regioisomeric purity . Commercial supplies often contain trace amounts of the thermodynamically stable 5-iodo isomer or the N2-methyl regioisomer. This guide provides a decision framework for "Make vs. Buy," detailed purification protocols to ensure structural integrity, and a market analysis of current suppliers.

Technical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | 3-iodo-1-methyl-1H-1,2,4-triazole |

| CAS Number | 55847-41-1 |

| Molecular Formula | C |

| Molecular Weight | 208.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; slightly soluble in water |

| Key Impurity | 5-iodo-1-methyl-1H-1,2,4-triazole (Regioisomer) |

| Storage | 2-8°C, protect from light (Iodine-carbon bond is photosensitive) |

Critical Synthesis Protocol (The "Make" Strategy)

If commercial costs exceed project budgets (> $100/g) or if high-purity material is unavailable, in-house synthesis is a viable, self-validating option.

The Regioselectivity Challenge

Direct lithiation of 1-methyl-1,2,4-triazole fails to produce the target. Lithiation occurs preferentially at C5 (the most acidic proton flanked by N1 and N4), yielding the 5-iodo isomer. Therefore, the synthesis must proceed via the methylation of 3-iodo-1H-1,2,4-triazole .

Step-by-Step Methodology

Phase 1: Sandmeyer Iodination

Precursor: 3-Amino-1,2,4-triazole (Cheap, abundant).

-

Diazotization: Dissolve 3-amino-1,2,4-triazole in 2M H

SO -

Addition: Add NaNO

(aq) dropwise to form the diazonium salt. -

Substitution: Add KI (aq) slowly. The reaction will froth (N

evolution). -

Workup: Neutralize with NaHCO

, extract with EtOAc. -

Result: 3-iodo-1H-1,2,4-triazole.[1]

Phase 2: Regioselective Methylation

Reagents: MeI (Methyl Iodide), K

-

Setup: Dissolve 3-iodo-1H-1,2,4-triazole in DMF. Add K

CO -

Alkylation: Add MeI (1.1 eq) at 0°C, then warm to RT.

-

The Isomer Split: This reaction produces two isomers:

-

Product A (Target): 3-iodo-1-methyl-1,2,4-triazole (Major).

-

Product B (Impurity): 5-iodo-1-methyl-1,2,4-triazole (Minor, often formed via N2 attack).

-

Mechanistic Insight: The bulky Iodine atom at C3 sterically hinders attack at the adjacent N2, favoring attack at the distal N1. This steric steering is the key to obtaining the correct isomer.

-

-

Purification: The isomers have distinct R

values. Isolate the major product via silica gel chromatography (Gradient: 10-50% EtOAc/Hexanes).

Synthesis Workflow Diagram

Caption: Synthesis pathway highlighting the critical Sandmeyer step and the steric governance of the methylation regioselectivity.

Market Landscape: Suppliers & Price

The market for this compound is tiered. It is not a commodity chemical but a "Catalog Building Block."

Supply Chain Analysis

| Supplier Tier | Typical Companies | Availability | Price Estimate (USD) | Risk Factor |

| Tier 1 (Global Distributors) | Fisher Scientific, Sigma-Aldrich | Catalog (Often 3rd party) | High ($300 - $500 / g) | Low (High QC) |

| Tier 2 (Specialty CROs) | ChemScene, BLDpharm, Combi-Blocks | Stock / Lead Time | Medium ($50 - $150 / g) | Low-Medium |

| Tier 3 (Bulk Aggregators) | Echemi, MolPort | Variable | Low ($20 - $80 / g) | High (Isomer Purity) |

Current Supplier Data (Verified)

-

ChemScene: Catalog #CS-0238580.[1] Lists purity ≥95%. Often requires a "HazMat" fee for shipping due to the alkyl-halide nature.

-

BLDpharm: Catalog #BD00789456 (Verify specific lot). Known for having stock of halo-azoles.

-

Fisher Scientific: Sells via third-party partners (e.g., Aris Pharmaceuticals). Prices are often hidden behind login walls, indicating dynamic pricing based on volume.

Sourcing Recommendation

For Drug Discovery (mg scale): Buy from Tier 2 (ChemScene/BLDpharm). The time saved outweighs the cost. For Process Development (>100g): Adopt the "Make" strategy described in Section 3. The raw materials (3-amino-1,2,4-triazole and Methyl Iodide) are commodity chemicals, reducing the cost of goods (COGS) to <$5/g.

Quality Assurance: Validating the Structure

When receiving a shipment or finishing a synthesis, you must validate the regiochemistry. A simple LC-MS is insufficient because the isomers have identical masses.

Self-Validating NMR Protocol

-

1H NMR (DMSO-d6):

-

Target (3-iodo-1-methyl): Look for the C5-H proton. It typically appears as a singlet around δ 8.5 - 8.7 ppm .

-

Impurity (5-iodo-1-methyl): The C3-H proton (in the 5-iodo isomer) is in a different electronic environment, typically shifting upfield to δ 7.9 - 8.1 ppm .

-

NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl peak (approx δ 3.9 ppm).

-

Target: You should see NOE enhancement of the C5-H proton (they are proximal).

-

Impurity: In 5-iodo-1-methyl, the methyl group is adjacent to the Iodine, not the proton. You will see NO enhancement of the aromatic proton.

-

-

References

-

Synthesis & Regioselectivity: Practical Methylation Procedure for (1H)-1,2,4-Triazole. ResearchGate.[3][4] Link

-

Market Data & CAS Info: 3-Iodo-1-methyl-1H-1,2,4-triazole Product Page.[1] ChemScene.[1] Link

-

Safety & Handling: Safety Data Sheet (SDS) for 1-methyl-1,2,4-triazole derivatives. Fisher Scientific. Link

-

Triazole Applications: 1,2,4-Triazoles: A Review of Synthetic Methods and Biological Activities. NIH/PubMed. Link

-

General Triazole Chemistry: Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 3-iodo-1-methyl-1,2,4-triazole

An Application Guide to Suzuki-Miyaura Coupling of 3-iodo-1-methyl-1,2,4-triazole for Pharmaceutical Scaffolding

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazole Moiety

In the landscape of modern drug discovery, nitrogen-rich heterocyclic scaffolds are of paramount importance due to their ability to engage in a wide range of biological interactions. Among these, the 1,2,4-triazole ring system is a privileged structure, appearing in a multitude of approved pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The strategic functionalization of this core is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for elaborating such heterocyclic systems.[1][2]

This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1,2,4-triazole. We will dissect the critical parameters of this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel 3-aryl- or 3-vinyl-1-methyl-1,2,4-triazole derivatives.

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a transition-metal-catalyzed process that follows a well-established catalytic cycle.[3] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-iodine bond of the 3-iodo-1-methyl-1,2,4-triazole. This step breaks the C-I bond and forms two new bonds to the palladium center, oxidizing the metal from Pd(0) to a square-planar Pd(II) complex.[3][5] The high reactivity of the carbon-iodine bond makes iodo-heterocycles excellent substrates for this initial step.[6]

-

Transmetalation: This is the pivotal step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[1] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily exchanges its organic group for the halide on the palladium center.[7][8][9] The choice of base is therefore a critical parameter that directly influences the rate and efficiency of this step.[10]

-

Reductive Elimination: In the final stage, the two organic groups (the triazole and the group from the boronic acid) coupled on the palladium(II) center are expelled as the final product, forming the new C-C bond.[2] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Below is a visualization of this fundamental process.

Optimizing the Reaction: A Deep Dive into Critical Parameters

The success of coupling with N-heterocyclic substrates like 3-iodo-1-methyl-1,2,4-triazole hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection: Overcoming Heterocyclic Challenges

While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, the choice of ligand is arguably the most critical factor for success with heteroaryl halides.[11] The nitrogen atoms in the 1,2,4-triazole ring can act as Lewis bases and coordinate to the palladium center, potentially poisoning the catalyst and halting the cycle.[12][13]

The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

-

Rationale: These ligands serve multiple purposes. Their electron-donating nature increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[14] Their steric bulk promotes the final reductive elimination step and, crucially, helps to prevent the formation of stable, off-cycle catalyst complexes with the triazole substrate.[15]

-

Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective for these types of challenging substrates.[12] PEPPSI-type NHC precatalysts are also excellent choices, known for their high activity and stability.[11] For initial screenings, Pd(PPh₃)₄ can be effective, but more advanced ligands often provide superior yields with lower catalyst loadings.

The Role of the Base: Driving Transmetalation

As previously mentioned, the base is essential for activating the boronic acid.[10] The choice of base can dramatically affect reaction rates and yields, and its selection must be matched with the solvent and substrate.

-

Inorganic Bases are Preferred: For this substrate, inorganic bases are generally superior to organic amines.

-

Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are excellent general-purpose bases for Suzuki couplings. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions, albeit at a higher cost.

-

Potassium Phosphate (K₃PO₄): This is another strong choice, particularly effective for coupling with heteroaryl chlorides and for substrates that are sensitive to harsher bases.[12]

-

-

Causality: The strength and solubility of the base determine the equilibrium concentration of the active boronate species. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, an overly strong base can promote unwanted side reactions, such as protodeboronation of the boronic acid.[7]

The Solvent System: A Question of Phase and Polarity

The solvent must solubilize the reagents and catalyst while being compatible with the chosen base. Biphasic solvent systems are very common in Suzuki-Miyaura couplings.

-

Rationale: A mixture of an aprotic organic solvent and water is often ideal. The organic phase (e.g., 1,4-dioxane, THF, Toluene) dissolves the organic halide and the catalyst complex. The aqueous phase dissolves the inorganic base and facilitates the formation of the boronate species. Strong stirring is essential to create a large interfacial area for the reaction to occur efficiently.[5]

-

Recommended Solvents:

-

1,4-Dioxane/Water: A robust and widely used system that provides good solubility for a broad range of substrates.

-

Toluene/Water: A good alternative, especially for reactions run at higher temperatures.

-

THF/Water: Suitable for lower temperature reactions, though THF's lower boiling point limits the accessible temperature range.

-

-

Solvent Quality: It is critical to use high-purity solvents, as impurities can poison the palladium catalyst and impede the reaction.[16]

Comparative Analysis of Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of heteroaryl iodides, providing a starting point for optimization.

| Parameter | Condition 1 (General) | Condition 2 (High-Performance) | Condition 3 (Mild) | Rationale & Comments |

| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(0) sources like Pd(PPh₃)₄ are ready to go. Pd(II) sources require in-situ reduction, often by the phosphine ligand. |

| Ligand | (None) | SPhos or XPhos (2-4 mol%) | P(t-Bu)₃ (2-4 mol%) | High-performance ligands are essential for difficult substrates to increase reaction rate and prevent catalyst deactivation.[17] |

| Base | K₂CO₃ (2-3 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ is often faster but more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) | Choice depends on desired temperature and substrate solubility. Dioxane is a versatile and common choice.[18] |

| Temperature | 80-100 °C | 100-110 °C | 60-80 °C | Higher temperatures often accelerate the reaction but can increase side products. The optimal temperature must be determined empirically. |

| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1,2,4-triazole with a generic arylboronic acid using a high-performance catalyst system.

Materials:

-

3-iodo-1-methyl-1,2,4-triazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add 3-iodo-1-methyl-1,2,4-triazole (e.g., 223 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) before adding them to the reaction vessel. Note: Pre-formed palladacycle precatalysts can also be used for greater convenience and reproducibility.[19]

-

Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a gas-tight syringe, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL). The mixture should be a suspension. Note: Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is crucial for reproducible results.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction vigorously for 4-16 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting 3-iodo-1-methyl-1,2,4-triazole.

-

Work-up:

-

Once the reaction is complete, allow the vessel to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the contents to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-methyl-1,2,4-triazole product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Base is not strong or soluble enough. | 1. Ensure a rigorously inert atmosphere throughout setup and reaction.2. Use freshly degassed solvents.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |

| Dehalogenation of Starting Material | 1. Source of hydride (e.g., from solvent).2. Slow transmetalation allows side reactions to compete.[12][20] | 1. Use high-purity, anhydrous solvents.2. Increase catalyst loading slightly or switch to a more active ligand (e.g., XPhos) to accelerate the catalytic cycle. |

| Protodeboronation of Boronic Acid | 1. Base is too strong or temperature is too high.2. Presence of excess water. | 1. Switch to a milder base like K₃PO₄.2. Use a less-hydrated form of the base or slightly reduce the water content in the solvent mixture. |

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBV8LL_-KvdYdMfQ_IidnI-9veE9eXeLPSh8w260ODYUttBcc1NPeqSsjWZnaVVsAR27oY4asVqRrgvc_JfDsqhKeZ3kPqUwGswBgzNiiigKxCDaQ8Mhni2ZYErZ8txC3npNKFKA3GojOW25_1cFQHGeawCX4xbpeWPQ4CxU0zWW6_sOAiYBOHLopnoWsTXPhtD8tnx0Yd64K4iqrS_faZAxFt1DFc7v-GOLroMfKEERp2c5d_03nv_Erc7emAFoHX-7NZTSbIiQ==]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMVOnaIPC3km5JHRrK108xC1FFypTCU8Fv9KN1NnAQbYRJOqr9CblgnDBgxjLCUTJbzTLOb5ueXu2zLcSE-Ma0jyKO6Rus-yZusBH7lKDpdrzGSNxItNsqT4F7cISBZkdBgmhm2XqjAGFdwHe7BdNF30xFmEhRUF1pSsN0AywlzNJ3GeV4LL24GnQCqPx7VjVlEy1r9sIbRcCxpQbwBABOWGGDSKtE1WlidBcvMyduvQE77-kbtdaFaMLR0l8NRAQODPCY36NnDguom_WWnJOI_3ro_bd2HJS-c2xm9rYPLoElsg==]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvJgvvc86i6MZyJRVnyLpOL6XtJyesh7ttaogg57pG65t5VG9pv4LsLHFg4ZximdqZqH6jmLNVzVMf4PnfYCqBNqqsarlRCgNcLKKQ91w6b3aXVNJJBawh9-l5yiQUCrpwQBNiiIa397ZDYczLkvZe7n3kGiTVv-MpqHuvLFIQErkOH15yW8xgOQ==]

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErEbvLIYt4OWKak1zniHWNUIZusFSylIYUxAvTTRIJ-2HIzX7-OYZ8T6KE4DjnyN7kcDP0ykBx8CCOF9bA-PUCJMh82ubQLaSz7DFKa6QdQ5yx4TUiezIz4UQuihCJ4VuDPEnGLHM-h1NJjTg=]

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBanw8nEO1RczpJL-HZo4OD0iB3fdsnvT9bAV8WbKHGNtirAaqhSmlAMR2A83mrfdiEjjWM2qdcVeb3yhf3NJXyb170bvht9A3wl6LPUH49ghoikpyPtJYdKEdC-0HGbHBcX6alg==]

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQJ6h-oAWyFJ7MqTL1hl5T4jG0jmaaPMyerx4xEZBZ-mDU9qOmdkzR_aqgWvyNNwLhIAzQngAPrLd_MCvrRmVRTD2sRgjaLr9yiuH1vpGEvo0qTOla5-KABotEx434sVrV_YZPJP8VhIOdgWm-M-gsP_zRYYlL15ZpIrf4mLHFl4ONxqjcqabkcPULHSOY-J48x2RB6pQfE3lXbTbfzDWhLmOC2LQ=]

- Suzuki Coupling - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5M21wweMs5jEvumQdujlA7_M7VjZPAA86HQ9mYVASCWulSTwjaCG3YPeTCZ5ZEdx3_xJtGJ_EVO3aQWofpyzvQSU_o7m8ucYIGFNYPD8Nn92N82cb648qWnImQtY60TvP79RSF8gLLAj04ujWkLGoEnOEiQOIE4SboVUEyfVeLA==]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuApKKdm9CpxboEC6oPfyCzJ9ta54sVajU98vec7CWEl9RCApJhLqlUmxQ_6Y3QElalAh2wofJrhfrdZsNUFxbFbWZMFgNKylGRoU5GUC0buu2z-tW8s6Z_Pnyy7O468t2lguE6Yc=]

- Suzuki reaction - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSCpdud3mVLavAxZwiqcCdf_g4tGaflP9C1VbfW4CmQsYjPY_RgYrz3brCsvheCqgSbCmjwmYXZxCYaQsuxmUyP5lPUqA48hvGa9h_UyjvaeXZcgxbhxWaRtBGemMWEPGIx5lW3aUx_w==]

- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlsdNHap2yB3ocrHabgMgCz4en7gEaidhoBW1P_CxPkrRCNHQfEHTbg7r5slyEvgtAcSHOOBTT-1B8dMVC8kSRj7fngNo9ujiZqVF8Y9y7SYgAPQ0s78awEHANq8xb2ET2Z0PY2Df00Ju5L2HFCBG8VCq3c9aHx7lJUPlcYD6PvmvHmVa8gWOM07-shMvrRpp0-4O_jrrHxVJz]

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFooHYa64puTGvDOqpVql5e8gtBUNYVYhQrmVpLoTV6N28hXxh8MxxEdowXSgCuwXYzfSwGCxsxuwV6YeUtvqtwRsTqflyPA1RQpMYcjeVseCvx4vhTbspvZ4gFUA2wiyDeWRfZpu8SdHEY2nE=]

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR6FEnHOrGNTbkINGY3AjufLhoZUbJLob7SqRtm9M5HiZzfG-dLVPkvF61owdzR6myjZsT_8FDZ6ngTvi509vzYxS8bcwQsHtA8AzWKVhoZfcN9EnIpWuocr5LhLqS8anJzuDCUrbC32GkMEERFcKIMkw4s8Ec0UMJGnL25aduoe03TKsJgKPbEbiA26qpfPDsFPcdDEbvdqeaweGs0enUjtk67JmIqLieVAB8BtemPX-oIla9VOd2YrnfwbtG7m4ZzDfw9VpUOw==]

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFje7yfgaiXxlCCLyevbRBLSDqB6V_vvA0c6W7cImykpUSuL1qvjR3NysBS5tyTd0UY_LRf084LIjE8lzqg-aETcTiTxSHggMpw1e_QUzbRtgmTL3k1u6_1UQJ9n82kBXM2aTQomz_Kaxx3ZMLkyR2K3DEBAKVugrtoc7W5IA==]

- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvQ34UgdZRaJLwnygBrXzki2dBQjv3tTjC0slO2XQRfCxjG_OlIBZH6br7ZwYKc_RRge3Cklo2JXYXKap9wd_tHN97pwKsQGBBlyR6vZSlKLBuLky-GGRIKLHWrDQ300iec4YojcDjwKL1cTLdT7QJO1DA79l-mWRphgN1BTJHgua-y4lv1jvrb_sUXSATnNgFiowDPnDUDobCCQ3Ls39oWOsC7Y3UV6wjKfCFugTgkghP74VMaM7BN-s=]

- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSErWElgEWPIhKLRTlyp4ofRjfKzILwyNzgYgWETkaUu-xID2bhJOWZMVB_sbZfq2IkjZt4RCR-JXjb2nBY9PGBIRf2T-K2GY3TIv18Jg9NGYk1FVBHkOXjzOGANOL3UeWXgL4aqv2Z6hsXJvia0oa8MDvlQ==]

- A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1E4CODpldwZBPs-L-Y2ghdGUln3sy2hTYPXnNSKfmEOqErIKLVP1wPpAi3ZUVQm3uQL5OWYfmlaORugJabfA9oxJpelgU1IfQ6yphHlxbAzNvNC2S-1BsljrVeID39sJ0QAxXZsaRBq9Ndg=]

- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4R0WIDV3Vu-sp415OVBpdi8zRVO0FXe1IrNUjcsaMADpr1U49RgJiMAB_59xz9gdo2QW5rO4sW3SwyblgDc-2Isb-WhsZ25CoKcl437tm-OU1BVpF4LFpCSbhzmTsllahWSVr9AHxmRT0XN6xdxUlLgjBTuZqZDaPnp1Jf0r5O5FTCYfBXYadO3p9wRGOG-joWi0eEznJnSY4XEg03g7xFieZ4b2-enLEjU8PGlz3aEAWCI-g4xHApZkNNKY=]

- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFohuDARXnt0rShuAZ-Pa6ASKhDzW8l6KjtONOGQx59rxKlTI3EUI4umPkbWXrCCiYO8zf0C-LKjV2AAoXZgGuXdGnjbtqAvILSNVDz9-jzr1qTFjBimFMptWDaEw0aRfIzJAANg==]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPgByPQjH85RGCpUYxeO7lfp3PGrrv-klehV0d5EuHCYO3sNdkw8jKAb_XroVyFSpS9O9Bvj9AY5c1-DUCT_rw5T30F8-xKU8U1NFHQBbSD5PHTwu8Mu5ToDSWnuPbanJWHKgkMl2GNdabiq5_vtD5Co-yt5wvrWtFMvx-1PdEIQo=]

- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoI_4Oiom5V4-lazEJ0YYmCEzZtmqD7HbDVF86M9W-fwOIp5LQFUyoBv3YsJKc5osaX7VtAAJQDcyc2M9QEaS3KJaXWzcXUGh5oAjbPBAp_RLYImHJfQm5m1nMHav_ncwDKoQzxlBsTWFsbjytjaH-0gEwjOcE2jjrEZY=]

Sources

- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sonogashira Cross-Coupling Protocol Using 3-Iodo-1-methyl-1,2,4-triazole

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for amides and esters, and serving as the primary pharmacophore in numerous antifungal and central nervous system (CNS) therapeutics[1]. Direct C–H functionalization of the 1,2,4-triazole ring is notoriously difficult due to the presence of multiple nucleophilic nitrogen atoms that readily coordinate to and poison transition metal catalysts[2]. To circumvent this limitation, pre-halogenated building blocks such as 3-iodo-1-methyl-1,2,4-triazole are employed to construct complex polyheterocycles via palladium-catalyzed C–C bond formation[3]. This application note details a highly optimized, self-validating Sonogashira coupling protocol specifically tailored for this electron-deficient heteroaryl halide.

Mechanistic Rationale & Chemical Causality

Designing a robust coupling protocol requires an understanding of the specific electronic and steric demands of the substrate.

Substrate Design (The Causality of the N-Methyl Group): The N-methyl group on 3-iodo-1-methyl-1,2,4-triazole plays a critical causal role. It prevents annular tautomerization, locking the molecule into a single defined regioisomer, and sterically shields the adjacent N2 position from unwanted nucleophilic side reactions[4]. Furthermore, the strong electron-withdrawing nature of the triazole ring highly activates the iodine atom at the 3-position toward oxidative addition by Pd(0)[3].

Catalyst and Reagent Selection:

-

Precatalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) is selected over Pd(0) sources like Pd(PPh3)4. Its robust nature and balanced electronic profile make it ideal for electron-deficient heteroaryl halides, which undergo rapid oxidative addition but form Pd(II) intermediates that are highly prone to protodehalogenation if the ligand environment is too labile[5].

-

Base: We specifically utilize N,N-Diisopropylethylamine (DIPEA) over standard triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly electrophilic triazole ring, thereby suppressing degradation pathways.

Sonogashira catalytic cycle for 3-iodo-1-methyl-1,2,4-triazole highlighting Pd and Cu synergy.

Reaction Optimization & Quantitative Data

To establish the most efficient parameters, various conditions were evaluated. The quantitative data below demonstrates the causality behind the final protocol choices.

Table 1: Optimization of Sonogashira Coupling Conditions

| Entry | Catalyst (5 mol%) | Co-Catalyst | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |

|---|---|---|---|---|---|---|---|

| 1 | PdCl2(PPh3)2 | CuI (10 mol%) | TEA | DMF | 80 | 45 | High Glaser homocoupling due to elevated temp and excess CuI. |

| 2 | PdCl2(PPh3)2 | CuI (10 mol%) | DIPEA | DMF | 60 | 68 | Steric bulk of DIPEA reduces base-catalyzed side reactions. |

| 3 | Pd(PPh3)4 | CuI (10 mol%) | DIPEA | THF | 60 | 52 | Pd(0) precursor less stable in this matrix; premature precipitation. |

| 4 | PdCl2(PPh3)2 | CuI (5 mol%) | DIPEA | DMF | 60 | 89 | Reduced CuI minimizes diyne formation; optimal balance achieved. |

Note: Reactions performed on a 1.0 mmol scale using phenylacetylene as the model terminal alkyne.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, incorporating strict in-process checkpoints to ensure experimental integrity at every phase.

Step-by-step experimental workflow for the Sonogashira coupling of iodotriazoles.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

-

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-methyl-1,2,4-triazole (1.0 mmol, 1.0 eq), PdCl2(PPh3)2 (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

-

Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfill.

-

Validation Checkpoint 1: Ensure the solid mixture is a uniform, pale-yellow powder before proceeding.

2. Solvent & Base Addition

-

Inject anhydrous, rigorously degassed DMF (5.0 mL) followed by DIPEA (3.0 mmol, 3.0 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Validation Checkpoint 2: Observe the color transition. The suspension must transition from yellow (Pd(II)) to a dark red/brown homogeneous solution, visually confirming the in situ reduction to the active Pd(0) species.

3. Alkyne Addition & Heating

-

Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise over 2 minutes.

-

Transfer the Schlenk tube to a pre-heated oil bath at 60 °C and stir for 12 hours.

-

Validation Checkpoint 3: Perform TLC analysis (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active starting material (Rf ~0.4) is fully consumed, replaced by a new, highly conjugated fluorescent/UV-active product spot (Rf ~0.6).

4. Workup & Purification

-

Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (10 mL) to complex the copper salts.

-

Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify via flash column chromatography on silica gel to isolate the pure 3-alkynyl-1-methyl-1,2,4-triazole.

Troubleshooting & Quality Control

Table 2: Common Issues, Root Causes, and Corrective Actions

| Observation | Root Cause (Causality) | Corrective Action |

|---|---|---|

| Significant Glaser homocoupling (diyne formation) | Trace oxygen acts as an oxidant for the Cu-acetylide intermediate, forcing an alternative catalytic cycle. | Implement rigorous freeze-pump-thaw degassing of solvents (minimum 3 cycles) rather than simple sparging. |

| Protodehalogenation of the triazole ring | Adventitious water reacts with the highly electrophilic Pd(II) intermediate prior to transmetalation. | Use strictly anhydrous DMF and flame-dried glassware. Ensure DIPEA is stored over molecular sieves. |

| Reaction stalls at <30% conversion | Free unmethylated triazole impurity coordinating to and irreversibly poisoning the Pd catalyst. | Ensure 3-iodo-1-methyl-1,2,4-triazole purity is >99% prior to use. Purify starting material if necessary. |

References

-

Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts Source: Journal of Synthetic Chemistry URL:[Link]1]

-

Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions Source: ChemRxiv URL:[Link]4]

-

Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]3]

-

Suzuki, Heck, and copper-free Sonogashira reactions catalyzed by 4-amino-5-methyl-3-thio-1,2,4-triazole-functionalized polystyrene resin-supported Pd(II) under aerobic conditions in water Source: Journal of Organometallic Chemistry URL:[Link]5]

-

Palladium (II) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions Source: RSC Publishing URL:[Link]2]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scilit.com [scilit.com]

C-H activation functionalization of 3-iodo-1-methyl-1,2,4-triazole

Application Note: Orthogonal C-H Functionalization of 3-Iodo-1-methyl-1,2,4-triazole

Executive Summary

This guide details the protocols for the site-selective C-H functionalization of 3-iodo-1-methyl-1,2,4-triazole (CAS: 55847-41-1). Functionalizing this specific scaffold presents a unique chemoselectivity challenge: the molecule contains a highly reactive C3–Iodine bond (susceptible to oxidative addition by transition metals) and an acidic C5–Hydrogen bond (susceptible to deprotonation).

Standard Palladium-catalyzed C–H activation conditions (e.g., Pd(OAc)₂/Phosphine) are contraindicated as the primary method because Pd(0) inserts into the C–I bond significantly faster than it activates the C–H bond, leading to polymerization or C3-functionalization. Therefore, this protocol prioritizes Directed Magnesiation (Knochel-Hauser Base strategy) as the industry-standard method to functionalize the C5–H bond while preserving the C3–I handle for downstream complexity generation.

Molecule Analysis & Reactivity Profile

| Feature | Position | Chemical Nature | Reactivity Implications |

| N1-Methyl | N1 | Directing Group | Inductively activates C5; coordinates Li/Mg/Pd species. |

| Iodine Handle | C3 | Electrophile | Excellent for Suzuki/Sonogashira coupling. Labile to Pd(0)/Ni(0). |

| Target C-H | C5 | Acidic Proton (pKa ~20-23) | Most acidic site. Accessible via CMD (Concerted Metallation-Deprotonation) or Kinetic Deprotonation . |

Reactivity Pathway Diagram

The following diagram illustrates the divergent reactivity pathways and the necessity of selecting the correct reagent system to avoid chemoselectivity errors.

Caption: Chemoselectivity bifurcation. Standard Pd-catalysis attacks C3-I (Red path), while TMP-Magnesiation selectively activates C5-H (Green path).

Protocol A: C5-Functionalization via Directed Magnesiation

Objective: Install electrophiles (Formyl, Allyl, Halogen, Silyl) at C5 while keeping C3-I intact. Mechanism: Kinetic deprotonation using a non-nucleophilic base (Turbo-Grignard).

Materials

-

Substrate: 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv).

-

Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) – Commercially available or prepared in situ.

-

Solvent: Anhydrous THF (0.5 M concentration).

-

Electrophile: DMF (for aldehyde), Allyl Bromide, I₂, etc.

Step-by-Step Procedure

-

Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon. Add 3-iodo-1-methyl-1,2,4-triazole (1.0 mmol, 209 mg).

-

Solvation: Add anhydrous THF (2.0 mL). Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Lower temperatures (-78°C) are unnecessary for Mg-bases and may slow reactivity; -40°C is optimal.

-

Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.1 mL of 1.0 M solution) over 5 minutes.

-

Observation: The solution may turn slightly yellow/orange.

-

Incubation: Stir at -40 °C for 30 minutes . This generates the 3-iodo-1-methyl-1,2,4-triazol-5-ylmagnesium chloride species.

-

-

Trapping: Add the Electrophile (1.2–1.5 equiv) dropwise.

-

For Formylation: Add anhydrous DMF (1.5 equiv).

-

For Allylation: Add Allyl Bromide (1.2 equiv) + 10 mol% CuCN•2LiCl (catalyst required for alkylation).

-

-

Warming: Allow the reaction to warm to room temperature over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl (2 mL).

-

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Data Validation (Self-Check)

-

¹H NMR Diagnostic: The starting material has a singlet at ~8.0–8.5 ppm (C5-H).[2] Successful functionalization is confirmed by the disappearance of this singlet.

-

Iodine Integrity: Verify the C3-I bond is intact by checking ¹³C NMR (C-I carbon typically ~100-110 ppm) or Mass Spec (characteristic Iodine isotope pattern).

Protocol B: Transition-Metal Catalyzed C-H Arylation (Advanced)

Warning: Direct C-H arylation using Pd(0) is high risk due to the C3-I bond. This protocol uses Copper Catalysis which is orthogonal to C-I oxidative addition, allowing C-H arylation without destroying the iodine handle.

Mechanism: Base-assisted CMD (Concerted Metallation-Deprotonation) via Cu(I/II/III) cycle.

Materials

-

Catalyst: CuI (10 mol%) or Cu(OAc)₂ (10 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%).

-

Base: LiOtBu (2.0 equiv) or K₃PO₄ (2.0 equiv).

-

Coupling Partner: Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br). Note: Ar-I is preferred for Cu-catalysis.

-

Solvent: DMF or Dioxane (100–120 °C).

Step-by-Step Procedure

-

Mix: In a glovebox or under Argon flow, combine 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), Phenanthroline (20 mol%), and Base (LiOtBu).

-

Solvate: Add anhydrous DMF (0.2 M).

-

Heat: Seal and heat to 100 °C for 12–16 hours.

-

Workup: Filter through a celite pad (to remove copper salts). Dilute with water and extract with EtOAc.[1]

-

Purification: The product will be a 3-iodo-5-aryl-1-methyl-1,2,4-triazole .

Optimization Table: Troubleshooting Chemoselectivity

| Problem | Cause | Solution |

| Loss of Iodine (Dehalogenation) | Metal insertion into C3-I | Switch from Pd to Cu-catalysis (Protocol B) or Mg-base (Protocol A). |

| Low Yield (Protocol A) | Moisture in THF or old Reagent | Titrate TMPMgCl·LiCl before use. Ensure strictly anhydrous conditions. |

| Regio-scrambling | Temperature too high | Keep Magnesiation at -40 °C. Do not warm until electrophile is added. |

Strategic Workflow: Orthogonal Functionalization

This workflow demonstrates how to build complexity by utilizing the C5-H and C3-I sites sequentially.

Caption: Recommended sequential workflow. C5 is modified first using Magnesium bases (preserving Iodine), followed by Pd-catalyzed modification of C3.

References

-

Knochel, P. et al. "Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters, 2020. Link

-

Sames, D. et al. "C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation."[3] Journal of the American Chemical Society, 2013. Link

- Ackermann, L. "Metal-Catalyzed Direct Alkylation of Heteroarenes with Non-activated Alkyl Halides." Chemical Reviews, 2011.

-

PubChem Compound Summary. "3-iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-41-1)." Link

-

Charette, A. B. et al. "Metal catalyzed C–H functionalization on triazole rings." RSC Advances, 2022. Link

Sources

using 3-iodo-1-methyl-1,2,4-triazole as a pharmacophore building block

Application Note: Strategic Utilization of 3-Iodo-1-methyl-1,2,4-triazole in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 3-iodo-1-methyl-1,2,4-triazole (CAS: 55847-41-1) as a high-value pharmacophore building block. Unlike its unmethylated counterparts, this scaffold offers fixed regiochemistry, preventing the formation of isomeric mixtures during metal-catalyzed cross-coupling. The C3-iodine moiety serves as a highly reactive "handle" for palladium-catalyzed bond formation (Suzuki, Sonogashira), while the C5-hydrogen remains available for late-stage diversification via C-H activation. This orthogonality makes it an essential tool for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and antifungal agents.

Chemical Profile & Pharmacophore Properties[1][2][3]

The 1,2,4-triazole ring is a classic bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities.

| Property | Data | Relevance |

| Structure | 3-iodo-1-methyl-1,2,4-triazole | Core scaffold |

| CAS Number | 55847-41-1 | Identification |

| Molecular Weight | 208.99 g/mol | Fragment-based design (<300 Da) |

| LogP | ~0.5 (Predicted) | High water solubility; lowers lipophilicity of final drugs |

| H-Bond Acceptors | N2, N4 | Critical for interacting with Ser/Thr residues in binding pockets |

| Reactivity Order | C3-I > C5-H | Allows sequential, orthogonal functionalization |

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule.

Figure 1: Pharmacophore map highlighting the reactivity zones of 3-iodo-1-methyl-1,2,4-triazole.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple 3-iodo-1-methyl-1,2,4-triazole with aryl/heteroaryl boronic acids. Rationale: The electron-deficient nature of the triazole ring facilitates rapid oxidative addition of the C-I bond to Pd(0). However, this electron deficiency also makes the ring susceptible to base-mediated deiodination (hydrodehalogenation). Therefore, mild bases and controlled temperatures are critical.

Materials

-

Substrate: 3-iodo-1-methyl-1,2,4-triazole (1.0 equiv)

-

Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Chosen for stability and efficiency with heteroaryl halides.

-

Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for nitrogen heterocycles.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is essential for the transmetallation step.

Step-by-Step Procedure

-

Preparation: In a microwave vial or round-bottom flask, combine the triazole (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing prevents homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly and seal the vessel under inert atmosphere.

-

Reaction:

-

Thermal: Heat to 80°C for 4–12 hours.

-

Microwave: Heat to 100°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS. Look for the consumption of the iodide (MW 209) and appearance of the product mass.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). Triazoles are polar; start with 100% DCM and ramp to 10% MeOH.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: To introduce an alkyne linker at the C3 position. Rationale: This creates rigid linkers common in kinase inhibitors. A "Copper-free" variant is often preferred if the alkyne partner is prone to homocoupling (Glaser coupling), but the standard Pd/Cu protocol is more robust for this specific triazole.

Experimental Workflow Diagram

Figure 2: Workflow for the Sonogashira coupling of 3-iodo-1-methyl-1,2,4-triazole.

Step-by-Step Procedure

-

Charge: Combine 3-iodo-1-methyl-1,2,4-triazole (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) in a dry flask.

-

Solvent: Add anhydrous DMF (concentration ~0.2 M) and Triethylamine (3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq).

-

Inertion: Purge with Argon immediately. Oxygen promotes Copper-mediated alkyne dimerization.

-

Reaction: Stir at 60°C. Caution: Do not overheat; triazoles can decompose or polymerize at very high temps (>120°C) in the presence of copper.

-

Scavenging: Upon completion, dilute with EtOAc and wash with saturated NH₄Cl solution . The ammonia complexes the copper (turning the aqueous layer blue), removing it from the organic product.

Advanced Application: Orthogonal C-H Activation

Once the C3 position is substituted (via Suzuki or Sonogashira), the C5-H becomes the next target. The C5 proton in 1,2,4-triazoles is relatively acidic (

-

Concept: Use the C3-substituent to direct the catalyst or simply rely on the innate acidity of C5.

-

Conditions: Pd(OAc)₂, PPh₃, Ag₂CO₃ (oxidant/base), and an aryl iodide partner in DMF at 110°C.

-

Significance: This allows for the rapid synthesis of 1,3,5-trisubstituted triazoles without needing a pre-functionalized C5 precursor.

Safety & Handling (E-E-A-T)

-

Stability: 3-iodo-1-methyl-1,2,4-triazole is stable at room temperature but should be stored away from light (iodides can be photosensitive).

-

Toxicity: Like many triazoles, it should be treated as a potential irritant and aquatic toxin.

-

Reaction Safety:

-

Pressurization: Nitrogen-rich heterocycles can release

gas if decomposition occurs at high heat. Always use blast shields when heating sealed vessels. -

Metal Scavenging: Triazoles are excellent metal ligands. Products often retain Palladium or Copper. Use metal scavenger resins (e.g., SiliaMetS® Thiol) during purification to ensure biological assay data is not an artifact of residual metal.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12657896, 3-Iodo-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling.[2] Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[3] Sonogashira Coupling. Retrieved from [Link]

Sources

synthesis of antifungal agents using 3-iodo-1-methyl-1,2,4-triazole

Application Note: Advanced Synthesis of Antifungal Agents Utilizing 3-Iodo-1-methyl-1H-1,2,4-triazole

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in modern medicinal chemistry, serving as the primary pharmacophore for a vast array of clinical antifungal agents (e.g., fluconazole, itraconazole, voriconazole). As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale and synthetic utility of 3-iodo-1-methyl-1H-1,2,4-triazole . This specific building block provides unparalleled regiocontrol and reactivity, allowing researchers to rapidly assemble complex, sterically demanding antifungal libraries through divergent cross-coupling and halogen-metal exchange pathways.

Mechanistic Grounding: The Triazole Pharmacophore

To design effective antifungal agents, one must first understand the biological target. The primary mechanism of action for 1,2,4-triazole compounds is the potent inhibition of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[1][2].